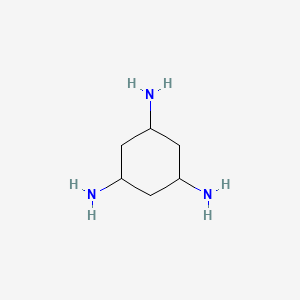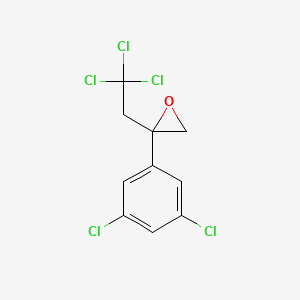
Tridiphan
Übersicht
Beschreibung
Tridiphane is a dichlorobenzene.
Wissenschaftliche Forschungsanwendungen
Synergist für Herbizide im Mais
Tridiphan (2-(3,5-Dichlorphenyl)-2-(2,2,2-Trichlorethyl)oxiran) wirkt als potenter Synergist, wenn es mit Atrazin kombiniert wird, um Unkraut im Mais (Zea mays) nach dem Auflaufen zu bekämpfen . Insbesondere erhöht es die Wirksamkeit von Atrazin gegen Unkräuter wie Riesen-Fuchsschwanz (Setaria faberi) und Großes Fingerkraut (Digitaria sanguinalis). Die Fähigkeit von this compound, die Herbizidwirkung zu verstärken, macht es zu einem wertvollen Werkzeug für eine nachhaltige Unkrautbekämpfung.
Kulturentgiftung und Toleranzsteigerung
This compound kann als Entgifter verwendet werden, um Nutzpflanzen vor Herbizidschäden zu schützen. Wenn es in subtoxischen Mengen zu Beginn des Pflanzenwachstums angewendet wird, erhöht es die Toleranz der Pflanze gegenüber höheren Konzentrationen desselben Herbizids später im Wachstum . Dieser Ansatz ermöglicht eine wirksame Unkrautbekämpfung ohne Beeinträchtigung der Pflanzenentwicklung.
Einblicke in den Wirkungsmechanismus
Mit zunehmendem Verständnis des Herbizidstoffwechsels und des Wirkungsmechanismus können wir weitere Chemikalien identifizieren, die Herbizide selektiv synergisieren oder „entgiften“. Die Wechselwirkungen von this compound mit Herbiziden könnten neuartige Lösungen für die Bewältigung wichtiger Nutzpflanzen-Unkraut-Szenarien bieten.
Zusammenfassend lässt sich sagen, dass die vielseitigen Anwendungen von this compound von der Steigerung der Herbizidwirkung bis hin zum Schutz von Nutzpflanzen reichen. Sein Potenzial rechtfertigt weitere Forschung und praktische Umsetzung in der Landwirtschaft
Wirkmechanismus
Target of Action
Tridiphane primarily targets the enzyme glutathione S-transferase (GST) in plants . GST plays a crucial role in the detoxification of harmful substances, including herbicides, by conjugating them with glutathione, a tripeptide composed of glycine, cysteine, and glutamic acid . This process renders the toxic compounds more water-soluble, facilitating their removal from the plant body .
Mode of Action
Tridiphane acts as an inhibitor of GST, preventing the enzyme from detoxifying certain herbicides . This inhibition enhances the herbicidal activity of these compounds, making them more effective at controlling unwanted plant species . For instance, tridiphane has been shown to inhibit the metabolism of atrazine, a commonly used herbicide, to water-soluble metabolites in certain weed species . This inhibition results in higher levels of unmetabolized atrazine in the plant, leading to increased herbicidal activity .
Biochemical Pathways
The primary biochemical pathway affected by tridiphane is the glutathione conjugation pathway . By inhibiting GST, tridiphane disrupts this pathway, preventing the detoxification of certain herbicides and enhancing their phytotoxic effects . The downstream effects of this disruption include increased herbicidal activity and improved weed control .
Pharmacokinetics
Like many other herbicides, tridiphane is likely absorbed by plants through the roots and leaves, distributed throughout the plant via the vascular system, metabolized in plant tissues, and excreted or sequestered in plant cells .
Result of Action
The primary molecular effect of tridiphane’s action is the inhibition of GST activity, which disrupts the detoxification of certain herbicides and enhances their phytotoxic effects . At the cellular level, this can lead to increased herbicide concentrations within plant cells, resulting in greater herbicidal activity and improved weed control .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tridiphane. For instance, the timing of tridiphane application relative to the application of other herbicides can affect its synergistic effects . In one study, tridiphane applied 1 or 2 days before atrazine or an atrazine-cyanazine mixture generally controlled wild oat similar to the tridiphane-triazine tank mix . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Tridiphane plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of its primary interactions is with glutathione S-transferase (GST), an enzyme involved in detoxification processes. Tridiphane inhibits GST, thereby enhancing the activity of herbicides like atrazine and cyanazine . This inhibition leads to an accumulation of toxic compounds within the weed cells, ultimately causing cell death.
Cellular Effects
Tridiphane affects various types of cells and cellular processes. In plant cells, it disrupts normal cellular functions by inhibiting detoxification enzymes, leading to an accumulation of herbicide compounds. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, tridiphane has been shown to enhance the control of wild oat (Avena fatua) by atrazine-cyanazine mixtures, indicating its impact on cellular processes .
Eigenschaften
IUPAC Name |
2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl5O/c11-7-1-6(2-8(12)3-7)9(5-16-9)4-10(13,14)15/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZHOAONZVJLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CC(Cl)(Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024365 | |
| Record name | Tridiphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58138-08-2 | |
| Record name | Tridiphane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58138-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridiphane [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058138082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridiphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIDIPHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5677LQE6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tridiphane?
A1: Tridiphane's primary mechanism of action is the inhibition of glutathione S-transferases (GSTs) [, , , , ]. GSTs are enzymes crucial for detoxifying herbicides in plants, particularly those metabolized via conjugation with glutathione.
Q2: How does Tridiphane enhance the activity of other herbicides?
A2: By inhibiting GSTs, Tridiphane prevents the detoxification of certain herbicides, leading to their accumulation in the target plants [, , , , , , ]. This results in enhanced herbicidal activity and improved weed control.
Q3: Which herbicides have shown synergistic effects when combined with Tridiphane?
A3: Tridiphane has demonstrated synergistic effects with various herbicides, including Atrazine [, , , , , , ], Cyanazine [, , , , ], EPTC [, ], Alachlor [, , ], Propanil [, ], and Metribuzin [].
Q4: Does Tridiphane affect all plant species equally?
A4: No, Tridiphane exhibits differential toxicity among plant species. For instance, it synergizes EPTC and Alachlor activity in both Corn and Proso Millet, but the effective herbicide rates for Proso Millet control are much lower []. Additionally, Tridiphane increased Paraquat-induced injury in Soybean, Corn, and Giant Foxtail [].
Q5: Can Tridiphane impact the uptake and metabolism of other herbicides?
A5: Yes, research suggests that Tridiphane can alter the uptake and metabolism of certain herbicides. For example, it increased Atrazine uptake in both Corn and Giant Foxtail seedlings. While Atrazine metabolism to water-soluble metabolites increased in Corn, it remained unchanged in Giant Foxtail [].
Q6: Does Tridiphane affect glutathione levels in plants?
A6: Studies indicate that Tridiphane, along with Atrazine, can influence glutathione levels in plants. Both herbicides caused a decrease in thiol content in excised corn roots [].
Q7: What is the molecular formula and weight of Tridiphane?
A7: Tridiphane has the molecular formula C9H6Cl5O and a molecular weight of 316.4 g/mol.
Q8: How do environmental conditions influence Tridiphane's effectiveness?
A8: Environmental conditions can influence Tridiphane's efficacy. In one study, Tridiphane only enhanced Paraquat-induced growth inhibition in Soybean under environmental conditions that already limited plant growth [].
Q9: Does Tridiphane act as a catalyst in any known reactions?
A9: The provided research does not indicate any catalytic properties of Tridiphane. It primarily acts as an inhibitor of GSTs, influencing the metabolic pathways of other herbicides.
Q10: What is known about the toxicity of Tridiphane?
A10: While the provided research focuses on Tridiphane's herbicidal activity, further studies are needed to evaluate its potential toxicity comprehensively.
Q11: What is the environmental fate of Tridiphane?
A11: Research indicates that Tridiphane can persist in soil, with its degradation influenced by factors like soil type and microbial activity [].
Q12: Does Tridiphane impact soil microorganisms?
A12: Studies have shown that Tridiphane can affect the activity of soil microorganisms, including those involved in nitrification, sulfur oxidation, and denitrification [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


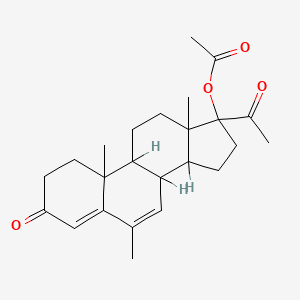
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate](/img/structure/B1213664.png)

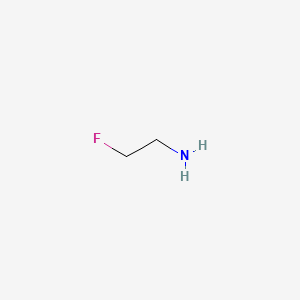
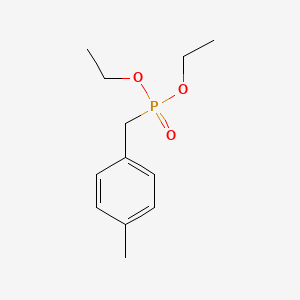


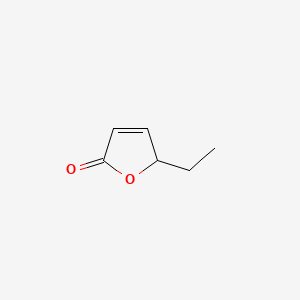
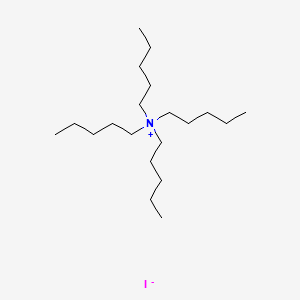
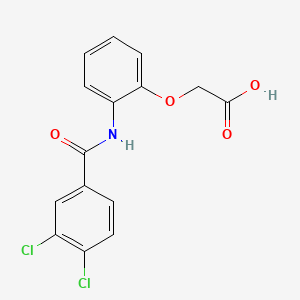
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1-pyridinyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B1213679.png)
![(4R)-N-[4-(4-aminophenyl)sulfonylphenyl]-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B1213681.png)

